molecular formula C14H11NO3 B160868 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5450-40-8

2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B160868
CAS No.: 5450-40-8
M. Wt: 241.24 g/mol
InChI Key: XKPZHSCHHBRGLY-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-Naphthalimide: is an organic compound that belongs to the class of naphthalimides. It is characterized by the presence of a naphthalene ring system fused with an imide group and a hydroxyethyl substituent. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(2-hydroxyethyl)-Naphthalimide often involves large-scale condensation reactions using phthalic anhydride and ethanolamine. The reaction is carried out in the presence of suitable catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxyethyl)-Naphthalimide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imide group to an amine group.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of N-(2-hydroxyethyl)-Naphthalimide.

    Reduction: Amino derivatives of N-(2-hydroxyethyl)-Naphthalimide.

    Substitution: Substituted naphthalimides with various functional groups.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-Naphthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.

Biology: In biological research, N-(2-hydroxyethyl)-Naphthalimide is used as a fluorescent probe for studying cellular processes. Its fluorescence properties make it useful for imaging and tracking biological molecules.

Medicine: N-(2-hydroxyethyl)-Naphthalimide derivatives have shown potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, N-(2-hydroxyethyl)-Naphthalimide is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-Naphthalimide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The hydroxyethyl group enhances its solubility and facilitates its interaction with biological molecules .

Molecular Targets and Pathways:

    Proteins: N-(2-hydroxyethyl)-Naphthalimide can bind to enzymes and receptors, modulating their activity.

    Nucleic Acids: It can intercalate into DNA and RNA, affecting their structure and function.

Comparison with Similar Compounds

Uniqueness: N-(2-hydroxyethyl)-Naphthalimide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZHSCHHBRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202909
Record name NSC 11547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-40-8
Record name 2-Naphthalimidoethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5450-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 11547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHALIMIDOETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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